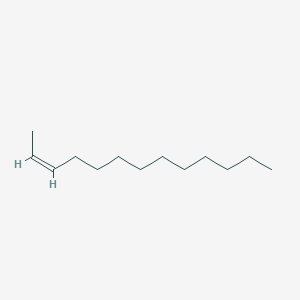

cis-2-Tridecene

Description

Structure

3D Structure

Properties

CAS No. |

41446-59-7 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

(Z)-tridec-2-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5H,4,6-13H2,1-2H3/b5-3- |

InChI Key |

XWVHBWQEYOROBE-HYXAFXHYSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\C |

Canonical SMILES |

CCCCCCCCCCC=CC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Cis 2 Tridecene

Stereoselective Synthesis Approaches

The creation of cis-2-tridecene with high isomeric purity necessitates the use of stereoselective reactions. These methods preferentially form the desired cis isomer over the trans alternative by directing the reaction pathway through a more favorable, lower-energy transition state. inflibnet.ac.in

Advanced Wittig Reaction Strategies for this compound Stereocontrol

The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.eduwikipedia.org For the synthesis of cis-alkenes like this compound, non-stabilized ylides are typically employed. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org The stereochemical outcome is determined during the kinetically controlled addition of the ylide to the carbonyl compound. wikipedia.org

To synthesize this compound, undecanal (B90771) would be reacted with the ylide derived from ethyltriphenylphosphonium bromide. The use of a non-stabilized ylide, where the R group is an alkyl group, generally leads to the formation of the Z (cis) alkene. organic-chemistry.org The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

Key factors influencing the high Z-selectivity include the use of salt-free ylides and polar aprotic solvents. These conditions favor the formation of the cis-oxaphosphetane, which then decomposes to the cis-alkene and triphenylphosphine oxide.

Horner-Wadsworth-Emmons Reaction Modifications for this compound

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, typically utilizes phosphonate (B1237965) carbanions and favors the formation of E (trans) -alkenes. wikipedia.orgorganic-chemistry.org However, modifications to the standard HWE reaction can be employed to achieve Z-selectivity. The Still-Gennari modification, for instance, uses phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers. nih.govmdpi.com

For the synthesis of this compound, undecanal would be reacted with a modified phosphonate reagent, such as one derived from diethyl 2-phosphonopropane. The use of highly fluorinated phosphonate esters and specific base/solvent combinations alters the stereochemical course of the reaction to favor the Z-isomer. nih.gov

Catalytic Olefin Metathesis for this compound Production

Olefin metathesis is a powerful reaction that involves the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes. numberanalytics.com While many metathesis catalysts thermodynamically favor the formation of trans-olefins, significant advancements have led to the development of catalysts that exhibit high Z-selectivity. caltech.edu

The design of the catalyst's ligand sphere is crucial for achieving high Z-selectivity. sci-hub.se Molybdenum and tungsten-based catalysts, particularly those with monoaryloxide pyrrolide (MAP) ligands, have demonstrated excellent Z-selectivity. caltech.edu These catalysts create a steric environment that favors the formation of the cis-metallacyclobutane intermediate, leading to the Z-alkene product. harvard.edu

Ruthenium-based catalysts with chelating N-heterocyclic carbene (NHC) ligands have also been developed for highly Z-selective olefin metathesis. acs.org For the synthesis of this compound via cross-metathesis, a terminal alkene such as 1-dodecene (B91753) could be reacted with propene. The choice of a Z-selective catalyst, such as a chelated ruthenium complex, would be critical to ensure the desired stereochemical outcome. acs.org Research has shown that Ru-catalysts can be effective for the cross-metathesis of terminal olefins like 1-decene (B1663960) with internal olefins like cis-4-octene (B1353254) to produce cis-4-tridecene (B14651544) with high Z-selectivity (>98%). sci-hub.se

A tandem catalytic approach combines olefin isomerization with metathesis in a single pot. acs.org This strategy can convert internal trans-olefins into different cis-olefins. researchgate.net The process utilizes a ruthenium-based "alkene zipper" catalyst that isomerizes a trans-internal alkene to an equilibrium mixture containing the terminal alkene. acs.orgmit.edu A second, tungsten-based metathesis catalyst, which is selective for terminal olefins, then homodimerizes the in-situ generated terminal alkene to produce a longer-chain cis-alkene. acs.org While not directly applied to this compound in the provided context, this methodology showcases a sophisticated strategy for accessing cis-olefins from different starting materials.

Z-Selective Ruthenium and Molybdenum Catalysis in Tridecene Systems

Selective Alkyne Reduction Techniques to this compound

The partial reduction of internal alkynes is a classic and reliable method for the synthesis of cis-alkenes. To produce this compound, 2-tridecyne (B14683656) would be the required starting material.

One of the most well-known methods is catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst. chemistrysteps.comlibretexts.org This catalyst consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. libretexts.orgjove.com The deactivation of the catalyst prevents over-reduction of the alkyne to the corresponding alkane, stopping the reaction at the cis-alkene stage. libretexts.orglibretexts.org The hydrogen atoms add to the same face of the alkyne (syn-addition) as it is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-isomer. jove.compearson.com

Another effective catalyst for this transformation is the P-2 nickel catalyst, which is prepared by the reduction of nickel(II) acetate with sodium borohydride. rsc.org When used in conjunction with ethylenediamine, the P-2 nickel catalyst shows remarkable specificity for the reduction of alkynes to cis-alkenes, with very high cis:trans ratios reported. rsc.orgresearchgate.net This system is also selective for alkynes, leaving other double bonds in the molecule unaffected. rsc.org

More recently, electrochemical methods have been developed for the selective semi-hydrogenation of alkynes to cis-alkenes. These methods offer a potentially greener alternative to traditional catalytic hydrogenation, avoiding the need for high-pressure hydrogen gas. rsc.org

Table of Compounds

Lindlar Catalysis and Variants for cis-Stereospecificity

The most established and widely practiced method for the stereospecific synthesis of cis-alkenes from alkynes is through partial catalytic hydrogenation using a Lindlar catalyst. This reaction involves the syn-addition of two hydrogen atoms across the alkyne's triple bond, resulting exclusively in the cis-isomer. For the synthesis of this compound, the starting material would be 2-tridecyne.

The Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited onto a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄). nih.gov Crucially, the catalyst is "poisoned" with a deactivating agent, such as lead acetate, lead(II) oxide, or sulfur compounds. organic-chemistry.org An amine, most commonly quinoline, is also added to further reduce the catalyst's activity. google.com This poisoning is essential; a standard palladium catalyst would be too reactive and would continue the hydrogenation process, reducing the initially formed alkene all the way to an alkane (tridecane). google.com The poison selectively deactivates the catalyst just enough to stop the reaction at the alkene stage, preserving the desired double bond. google.com

The syn-addition mechanism occurs on the surface of the metal catalyst, where both hydrogen atoms are delivered to the same face of the alkyne triple bond, ensuring the formation of the cis configuration. This method is highly stereoselective, and when applied to the hydrogenation of butyne-dioic acid, it yields only maleic acid (cis-isomer) with no formation of fumaric acid (trans-isomer).

Table 1: Components and Variants of Lindlar-type Catalysts This interactive table summarizes the key components of various catalysts used for the cis-stereospecific hydrogenation of alkynes.

| Component | Function | Common Examples | Citation |

|---|---|---|---|

| Active Metal | Catalyzes the addition of hydrogen. | Palladium (Pd) | |

| Support | Provides a high surface area for the catalyst. | Calcium Carbonate (CaCO₃), Barium Sulfate (BaSO₄) | nih.gov |

| Poison | Reduces catalyst activity to prevent over-reduction to an alkane. | Lead Acetate, Lead(II) Oxide, Sulfur | organic-chemistry.org |

| Inhibitor | Further fine-tunes and controls catalyst activity. | Quinoline | google.com |

Analogous Reductive Pathways for cis-Olefin Synthesis

While Lindlar catalysis is a benchmark, other reductive pathways have been developed to achieve cis-olefin synthesis, often driven by the need to avoid heavy metal poisons like lead.

Iron-Catalyzed Reductive Coupling: A significant advancement involves the use of inexpensive and non-toxic iron catalysts. One such method is the reductive cross-coupling of alkyl halides with terminal arylalkynes to produce Z-olefins with high selectivity. acs.org This reaction typically uses an iron(II) bromide catalyst and a zinc powder reductant. acs.org Mechanistic studies suggest the reaction can proceed through an anti-selective carbozincation pathway or via radical addition followed by reductive elimination. acs.org While originally demonstrated with arylalkynes, the principles of using earth-abundant metals for reductive couplings represent a promising avenue for synthesizing aliphatic cis-alkenes like this compound. Another iron-catalyzed approach involves the reductive coupling of two different alkenes, a process mediated by an iron-hydride species that initiates a radical reaction. nih.gov

McMurry Reaction: The McMurry reaction is a powerful method for forming alkenes via the reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent. wikipedia.orgrsc.org The reaction is typically performed with titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) in combination with a reducing agent like a zinc-copper couple or lithium aluminum hydride (LiAlH₄). wikipedia.orgscribd.com The process involves the initial formation of a pinacolate (1,2-diolate) complex, which is then deoxygenated by the oxophilic titanium species to yield the alkene. wikipedia.orgrsc.org While the McMurry reaction is highly effective for synthesizing sterically hindered and complex alkenes, it generally lacks stereoselectivity and often produces a mixture of E and Z isomers. slideshare.net However, its utility in intramolecular cyclizations to form macrocycles is a key application in natural product synthesis. slideshare.net For a cross-coupling to form this compound, one might envision coupling propanal and undecanal, though controlling the stereoselectivity would remain a significant challenge.

Total Synthesis Strategies Utilizing this compound Building Blocks

The cis-alkene motif is a common structural unit in a vast array of biologically active natural products, including many insect pheromones. researchgate.netrsc.org While specific examples detailing the use of this compound as a direct building block in a published total synthesis are not prominent, its structural features make it a logical precursor or intermediate for more complex molecules.

For instance, the synthesis of various long-chain hydrocarbons and their derivatives, which function as pheromones, often involves the construction of a specific cis-alkene backbone. rsc.org A common strategy involves using a chiral building block, elongating the chain, and then introducing the double bond with cis-selectivity, often via a Wittig reaction or alkyne reduction. researchgate.net In this context, a molecule like this compound could be a valuable synthon. For example, a synthetic strategy could involve the cross-metathesis of this compound with another functionalized olefin, catalyzed by a Grubbs-type catalyst, to construct a more elaborate carbon skeleton. acs.org

Similarly, in the synthesis of complex polyketide natural products or macrocyclic compounds, retrosynthetic analysis might disconnect the target molecule to reveal a simple C13 fragment like this compound. The total synthesis of (-)-centrolobine, a chiral antibiotic, illustrates the importance of controlling cis stereochemistry in a pyran ring, a common feature in natural products. nih.gov Although not directly using this compound, such syntheses highlight the demand for versatile chiral building blocks where a predefined cis-alkene unit would be highly advantageous. nih.govrsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable, reduce waste, and use less hazardous materials. The synthesis of cis-alkenes, including this compound, is an area where these principles are being actively applied.

Development of Greener Catalysts: A primary focus is replacing traditional heavy-metal catalysts.

Nickel-Based Catalysts: Lead- and palladium-free alternatives to the Lindlar catalyst have been developed using silica-supported nickel nanoparticles. acs.orgacs.org These catalysts can operate under relatively mild conditions and show high selectivity for the semihydrogenation of alkynes, even in the presence of other reducible functional groups. acs.orgacs.org

Copper-Based Catalysts: Ligand-free copper nanoparticles, generated in situ, have been used for the (Z)-selective transfer semihydrogenation of alkynes. rsc.org This method is noted for its operational simplicity and high stereoselectivity. rsc.org

Iron-Based Catalysts: As mentioned previously, the use of abundant and non-toxic iron for catalytic reactions is a major goal of green chemistry. acs.org Iron-catalyzed reductive couplings provide a more sustainable alternative to methods relying on precious metals like palladium. rsc.org

Use of Greener Solvents and Reagents: Another key principle is the use of environmentally benign solvents and hydrogen sources.

Water as a Hydrogen Source: Research has demonstrated that water can be used as a hydrogen donor in the transition-metal-free semihydrogenation of certain alkynes. organic-chemistry.org Cobalt-based catalytic systems have also been developed that use water as the hydrogen source to produce cis- or trans-olefins with high selectivity. google.com

Aqueous Conditions: A green approach for synthesizing electrophilic alkenes via Knoevenagel condensation has been developed using a magnesium catalyst in water, demonstrating the feasibility of moving away from traditional organic solvents.

Table 2: Application of Green Chemistry Principles to Alkene Synthesis This table outlines key green chemistry principles and their specific applications in the synthesis of cis-alkenes.

| Green Chemistry Principle | Application in cis-Alkene Synthesis | Example Catalyst/System | Citation |

|---|---|---|---|

| Safer Catalysts | Replacing lead-poisoned palladium catalysts. | Iron(II) bromide, Nickel nanoparticles, Copper nanoparticles | acs.orgacs.orgrsc.org |

| Atom Economy | Using addition reactions (e.g., hydrogenation) that incorporate all reactant atoms into the final product. | Alkyne semihydrogenation | organic-chemistry.org |

| Use of Renewable Feedstocks | Using biorenewable alcohols as a hydrogen source. | Ruthenium catalyst with furfuryl alcohol | organic-chemistry.org |

| Safer Solvents | Replacing volatile organic solvents with water. | Cobalt catalyst with water as a hydrogen source | google.com |

| Catalysis over Stoichiometry | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. | All catalytic hydrogenation and coupling methods. | acs.orgrsc.org |

Chemical Reactivity and Mechanistic Investigations of Cis 2 Tridecene

Electrophilic Addition Reactions of the cis-2-Tridecene Double Bond

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions that are fundamental to the functionalization of this long-chain alkene.

The conversion of alkenes to alkanes via hydrogenation is a well-established transformation. For this compound, this reaction involves the addition of hydrogen across the double bond to yield tridecane. This process is typically carried out in the presence of a metal catalyst.

The partial reduction of alkynes is a key method for the stereoselective synthesis of cis-alkenes. masterorganicchemistry.com The use of Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen to an alkyne, resulting in the formation of a cis-alkene. masterorganicchemistry.com While alkenes are generally less reactive towards catalytic hydrogenation than alkynes, it is possible to partially hydrogenate an alkyne to an alkene by controlling the stoichiometry of hydrogen gas. masterorganicchemistry.com However, a more practical approach involves deactivating the palladium catalyst to prevent over-reduction to the alkane. masterorganicchemistry.com

A tandem isomerization/hydroformylation/hydrogenation of internal alkenes like (Z)-2-tridecene can be achieved using a Rh/Ru dual-catalyst system. acs.org This one-pot, three-step process can convert (Z)-2-tridecene to 1-tetradecanol (B3432657) with high yield and selectivity. acs.org

Table 1: Catalytic Systems for Hydrogenation and Related Reactions

| Catalyst System | Reactant | Product | Key Features |

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | 2-Tridecyne (B14683656) | This compound | Partial reduction of alkyne to cis-alkene. masterorganicchemistry.com |

| Rh(acac)(CO)₂/bisphosphite and Shvo's catalyst | (Z)-2-Tridecene | 1-Tetradecanol | One-pot isomerization/hydroformylation/hydrogenation. acs.org |

| Silver(I) oxide (Ag₂O) | Pentadecane | CO₂, H₂O, alkenes, oxidized alkanes | Acts as a radical initiator and oxygen source in alkane reduction. acs.org |

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comlscollege.ac.in This means the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com The reaction is also stereospecific, with the hydroboration step proceeding via a syn-addition of the borane (B79455) to the alkene. masterorganicchemistry.comlscollege.ac.in The subsequent oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com

For an internal, unsymmetrical alkene like this compound, hydroboration with borane (BH₃) will lead to the formation of two regioisomeric alcohols: 2-tridecanol (B154250) and 3-tridecanol. The steric and electronic environment of the double bond influences the regioselectivity. umich.edu Boron, being the bulkier part of the B-H bond, preferentially adds to the less sterically hindered carbon atom of the alkene. umich.edu In the case of this compound, the two carbons of the double bond are similarly substituted, which can lead to a mixture of products. wikipedia.orgscielo.org.bo The use of bulkier borane reagents, such as disiamylborane (B86530) or 9-BBN, can enhance the regioselectivity of the reaction. wikipedia.org

The mechanism involves the formation of a four-centered transition state where the boron and hydrogen atoms add simultaneously to the same face of the double bond. scielo.org.bo This is followed by oxidation with hydrogen peroxide in a basic solution, which replaces the boron atom with a hydroxyl group. masterorganicchemistry.com

Table 2: Reagents and Outcomes in Hydroboration-Oxidation

| Reagent | Key Characteristics | Expected Outcome with this compound |

| Borane (BH₃ • THF) | Standard hydroborating agent. masterorganicchemistry.com | Mixture of 2-tridecanol and 3-tridecanol. wikipedia.orgscielo.org.bo |

| Disiamylborane | Sterically hindered borane. wikipedia.org | Increased selectivity for the less hindered position. |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Highly regioselective and sterically hindered. wikipedia.org | High selectivity for one regioisomeric alcohol. |

The reaction of alkenes with halogens (Cl₂, Br₂) results in the formation of vicinal dihalides. masterorganicchemistry.com This reaction is stereospecific, proceeding through an anti-addition mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion intermediate. masterorganicchemistry.com The halide ion then attacks one of the carbons of the halonium ion from the backside, leading to the observed anti-addition. masterorganicchemistry.comlibretexts.org For this compound, this would result in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dihalotridecane.

Hydrohalogenation involves the addition of hydrogen halides (HCl, HBr, HI) across the double bond of an alkene to form an alkyl halide. masterorganicchemistry.com This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.com This is due to the formation of the more stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, the two carbons of the double bond have similar substitution, which can lead to a mixture of 2-halo- and 3-halotridecane. The reaction conditions, such as the polarity of the solvent, can influence the stereochemical outcome of the reaction. masterorganicchemistry.com

Table 3: Products of Halogenation and Hydrohalogenation

| Reaction | Reagent | Intermediate | Product Stereochemistry |

| Halogenation | Br₂ | Cyclic bromonium ion | Anti-addition |

| Hydrohalogenation | HBr | Carbocation | Mixture of syn and anti addition products |

Hydroboration-Oxidation Pathways and Regioselectivity

Oxidative Transformations of this compound

The electron-rich double bond of this compound is also a target for various oxidizing agents, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction is stereospecific, with the cis or trans geometry of the starting alkene being retained in the epoxide product. quora.com For this compound, epoxidation would yield cis-2,3-epoxytridecane. Computational studies on the epoxidation of alkenes with dimethyldioxirane (B1199080) have shown that cis-alkenes react faster than their trans-isomers due to less steric hindrance in the transition state. wm.edu

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol (glycol). This can be achieved with either syn or anti stereochemistry depending on the reagents used.

Syn-dihydroxylation : This is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. libretexts.org For this compound, this would result in the formation of a meso-diol.

Anti-dihydroxylation : This is a two-step process involving the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The backside attack of water on the protonated epoxide leads to the formation of a trans-diol.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). wikipedia.org The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. pnas.orgrsc.org The ozonide can then be worked up under either reductive or oxidative conditions to yield different products.

Reductive workup : Treatment of the ozonide with a reducing agent, such as zinc dust or dimethyl sulfide, cleaves the ozonide to yield aldehydes or ketones. Ozonolysis of this compound followed by a reductive workup would yield undecanal (B90771) and acetaldehyde.

Oxidative workup : Treatment of the ozonide with an oxidizing agent, such as hydrogen peroxide, will oxidize the initially formed aldehydes to carboxylic acids. Ozonolysis of this compound followed by an oxidative workup would yield undecanoic acid and acetic acid.

Another method for oxidative cleavage involves a two-step process of dihydroxylation followed by cleavage of the resulting diol with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org This method provides a high-yield alternative to ozonolysis. libretexts.org A one-pot procedure using catalytic OsO₄ with PhI(OAc)₂ as the oxidant can also achieve the oxidative cleavage of olefins. organic-chemistry.org

Stereospecific Epoxidation and Dihydroxylation Chemistry

Isomerization and Stereomutation Processes of this compound

The isomerization of this compound can be influenced by various factors, including thermal conditions and catalytic processes. While specific studies on the thermal isomerization of this compound are not prevalent, related studies on similar alkenes provide insights into the potential mechanisms. For instance, the thermal isomerization of other cyclic alkenes has been shown to proceed through incatt.nlresearchgate.net sigmatropic rearrangements and epimerization processes at elevated temperatures. nih.gov

In the context of catalysis, the isomerization of internal olefins like this compound is a crucial step in certain chemical transformations. For example, in tandem isomerization-hydroformylation reactions, a catalyst facilitates the migration of the double bond to a terminal position before the addition of a formyl group. researchgate.net The mechanism often involves a metal hydride species that adds to and eliminates from the alkene, leading to the repositioning of the double bond. The final distribution of isomers, such as the cis/trans ratio, is often dictated by thermodynamic stability, with the trans isomer typically being favored. rug.nl

The stereomutation, or cis-trans isomerization, of alkenes can be achieved through various means, including photochemical and surface-assisted methods. beilstein-journals.orgrsc.org For instance, studies on model systems have shown that cis-trans isomerization can occur on metal surfaces like copper well below room temperature. rsc.org On palladium model catalysts, the selectivity between cis-trans isomerization and hydrogenation is highly dependent on the reaction conditions and the presence of carbonaceous deposits on the catalyst surface. mpg.de At lower temperatures, both reactions may proceed initially, but the catalytic activity can diminish due to the accumulation of hydrocarbon species. mpg.de However, at higher temperatures, a sustained catalytic activity for cis-trans isomerization has been observed. mpg.de

Polymerization and Oligomerization Behavior of this compound

The polymerization and oligomerization of internal olefins like this compound are generally less straightforward than for terminal olefins due to steric hindrance around the double bond. However, under specific catalytic conditions, these reactions can occur.

Oligomerization of α-olefins is a well-established industrial process, often utilizing metallocene-based catalyst systems. google.com While these systems are primarily used for terminal olefins, modifications can allow for the oligomerization of internal olefins. The process typically involves contacting the olefin with a catalyst system composed of a metallocene and an activator, such as a chemically-treated solid oxide or an aluminoxane, under controlled temperature and pressure. google.com

In some cases, internal olefins can be involved in co-oligomerization reactions. For example, methods have been developed for producing cooligomers of (meth)acrylic acid esters and α-olefins, where internal olefins could potentially be incorporated. google.com The reaction conditions, including temperature and the type of initiator, are crucial for controlling the molecular weight and uniformity of the resulting oligomers. google.com

Furthermore, tandem catalytic systems can be employed to first isomerize an internal olefin to a terminal one, which then undergoes polymerization or oligomerization. This approach circumvents the lower reactivity of the internal double bond. rug.nl

Organometallic Reactions and Ligand Interactions of this compound

This compound can participate in various organometallic reactions, where it acts as a ligand that coordinates to a metal center. The interaction between the double bond of the alkene and the metal is a key step in many catalytic transformations. These interactions can be influenced by the nature of the metal, the other ligands present in the complex, and the reaction conditions.

Organometallic complexes can catalyze a range of reactions involving alkenes, including hydrogenation, hydroformylation, and metathesis. The fundamental steps in these catalytic cycles often involve oxidative addition, reductive elimination, and migratory insertion. iitd.ac.in

In the context of ligand interactions, the cis configuration of 2-tridecene can influence the stereochemical outcome of a reaction. The coordination of the alkene to a metal center can be followed by various transformations where the initial geometry of the alkene plays a role. The concept of cis and trans interactions between membrane receptors and ligands in biological systems, while different in context, highlights the general importance of spatial arrangement in molecular interactions. nih.gov

Hydroformylation is an important industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes. The regioselectivity of this reaction—whether the formyl group adds to the terminal or internal carbon of the double bond—is a critical aspect.

For internal olefins like this compound, achieving high regioselectivity for the linear (n) aldehyde over the branched (iso) aldehyde is challenging. However, specialized catalytic systems have been developed to address this. One approach involves a tandem isomerization-hydroformylation sequence. In this process, a catalyst, often a rhodium complex, first isomerizes the internal alkene to a terminal alkene, which is then hydroformylated with high selectivity to the linear aldehyde. researchgate.net

For example, a dual-catalyst system combining a rhodium complex with a ruthenium catalyst has been shown to effectively convert (Z)-2-tridecene to 1-tetradecanol (after in-situ hydrogenation of the aldehyde) with high yield and n/iso selectivity. researchgate.net Similarly, cobalt-based catalysts are also used for the hydroformylation of longer-chain olefins, followed by a hydrogenation step to produce alcohols. rsc.org

The choice of ligands in the catalyst system is crucial for controlling both activity and regioselectivity. For instance, phosphine (B1218219) and phosphite (B83602) ligands are commonly used in rhodium-catalyzed hydroformylation. incatt.nl The regioselectivity can also be influenced by reaction parameters such as syngas (CO/H₂) pressure and composition. incatt.nl In some systems, the use of scaffolding ligands that can reversibly bind to the substrate can direct the hydroformylation to occur at a specific position, thereby controlling the regioselectivity. nih.gov

The table below summarizes the results of a tandem isomerization/hydroformylation/hydrogenation of (Z)-2-tridecene using a Rh/Ru dual-catalyst system. researchgate.net

Table 1: Tandem Isomerization/Hydroformylation/Hydrogenation of (Z)-2-Tridecene

| Catalyst System | Substrate | Product | Yield (%) | n/iso Selectivity |

| Rh(acac)(CO)₂/bisphosphite and Shvo's catalyst | (Z)-2-Tridecene | 1-Tetradecanol | 83 | 12 |

Data sourced from a study on tandem reactions of internal alkenes. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Cis 2 Tridecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of cis-2-tridecene.

The differentiation between cis and trans isomers is readily achievable through the analysis of ¹H and ¹³C NMR spectra. In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic. For cis-alkenes, the vicinal coupling constant (³JHH) between the olefinic protons is typically smaller (around 10 Hz) compared to their trans counterparts (around 15 Hz). ipb.pt

In the case of this compound, the protons on the double bond (at C2 and C3) would exhibit characteristic chemical shifts and a coupling constant indicative of their cis relationship. The protons of the methyl group at C1 and the methylene (B1212753) group at C4 would also show distinct resonances, influenced by the geometry of the double bond.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The chemical shifts of the sp² hybridized carbons (C2 and C3) in this compound are sensitive to the stereochemistry. Generally, the carbons of a cis-alkene are more shielded (resonate at a lower chemical shift) compared to those in a trans-alkene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~ 0.9 (t) | ~ 14 |

| C2 (=CH) | ~ 5.4 (m) | ~ 125 |

| C3 (=CH) | ~ 5.4 (m) | ~ 130 |

| C4 (CH₂) | ~ 2.0 (m) | ~ 27 |

| C5-C12 (CH₂) | ~ 1.2-1.4 (m) | ~ 22-32 |

| C13 (CH₃) | ~ 0.9 (t) | ~ 14 |

Note: These are approximate values and can be influenced by the solvent and experimental conditions. The multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet).

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the cis stereochemistry. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. libretexts.org For this compound, cross-peaks would be observed between the vinylic protons at C2 and C3, and between the vinylic proton at C3 and the methylene protons at C4, as well as between the vinylic proton at C2 and the methyl protons at C1.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. This allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct method for confirming the cis stereochemistry. harvard.edu The NOESY experiment detects through-space interactions between protons that are in close proximity. In this compound, a cross-peak would be observed between the vinylic protons at C2 and C3, providing unequivocal evidence of their spatial closeness on the same side of the double bond.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. nist.govnist.gov

Electron Ionization (EI): EI is a hard ionization technique that leads to extensive fragmentation. nist.gov The resulting mass spectrum displays a characteristic pattern of fragment ions that can be used as a fingerprint for identification. The molecular ion peak (M⁺) for tridecene (C₁₃H₂₆) would be observed at m/z 182. nist.govnist.gov Common fragment ions for alkenes result from allylic cleavage and rearrangements.

Soft Ionization Techniques: Techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are softer, often leaving the molecular ion intact. massbank.eu This is particularly useful for confirming the molecular weight of the compound.

Table 2: Characteristic Mass Spectrometry Data for Tridecene Isomers

| Technique | Observation | Significance |

|---|---|---|

| High-Resolution MS | Accurate mass measurement of the molecular ion | Determination of the elemental formula (C₁₃H₂₆) |

| Electron Ionization (EI) | Molecular ion at m/z 182 and a specific fragmentation pattern | Structural confirmation and isomer differentiation |

Tandem mass spectrometry (MS/MS) is invaluable for analyzing this compound within complex mixtures, such as those found in biological or environmental samples. In an MS/MS experiment, the molecular ion of interest (m/z 182 for tridecene) is selected and then fragmented. The resulting daughter ion spectrum is specific to that precursor ion, providing a high degree of confidence in its identification, even in the presence of co-eluting compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can be used to distinguish between cis and trans isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations. The C=C stretching vibration for a cis-alkene typically appears around 1650-1660 cm⁻¹. The out-of-plane C-H bending vibration for a cis-disubstituted alkene is found in the region of 675-730 cm⁻¹ and is often a strong and characteristic band.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent technique for observing the C=C stretching vibration in alkenes. The C=C stretch in the Raman spectrum of this compound would be expected to be a strong band.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (sp²) | ~ 3020 | ~ 3020 |

| C-H stretch (sp³) | ~ 2850-2960 | ~ 2850-2960 |

| C=C stretch | ~ 1655 | Strong band ~ 1655 |

The combination of these advanced spectroscopic and chromatographic methods provides a comprehensive and robust framework for the unambiguous characterization of this compound, enabling its differentiation from other isomers and the detailed elucidation of its chemical structure.

Gas Chromatography (GC) and Hyphenated Techniques for Purity Assessment and Isomer Separation

Gas Chromatography (GC) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. drawellanalytical.com Its high resolution makes it particularly suitable for assessing the purity of the compound and, crucially, for separating it from its geometric isomer, trans-2-Tridecene (B1234613), and other positional isomers. rsc.org The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated column. When coupled with a detector like a Mass Spectrometer (MS), GC becomes a powerful tool for both identifying and quantifying the compound. chemlys.com

The retention time (RT) is a fundamental parameter in GC, representing the time it takes for a compound to travel from the injector to the detector. While useful for preliminary identification under specific, constant conditions, RT can vary between different instruments and analytical runs. mdpi.com A more robust and transferable value is the Retention Index (RI), which normalizes the retention time of a compound to those of adjacent n-alkane standards. nist.gov The most common system is the Kovats Retention Index (I), which is calculated using the retention times of n-alkanes eluting just before and after the target compound. nist.gov

The separation of cis and trans isomers is a key application of GC in this context. Due to their different spatial arrangements, cis and trans isomers exhibit distinct physical properties that influence their interaction with the GC stationary phase. On common non-polar stationary phases, such as those based on polysiloxanes (e.g., DB-1, HP-5), the more compact, U-shaped this compound molecule generally has a shorter retention time and thus a lower retention index than the more linear trans-2-Tridecene. This earlier elution is attributed to reduced van der Waals interactions with the stationary phase compared to the trans isomer. Conversely, on polar stationary phases (e.g., those containing polyethylene (B3416737) glycol), separation can be enhanced through dipole-dipole interactions.

While specific retention index data for this compound is not broadly published, data for the closely related isomer, cis-6-Tridecene (B1240332), provides an excellent illustration of the principle of isomer separation and the typical RI values obtained on different columns. In one study, a compound identified as (Z)-2-tridecene, another name for this compound, was found to have a retention time of 14.50 minutes under specific GC-MS conditions. researchgate.net

Table 1: Representative Kovats Retention Indices for Tridecene Isomers on Various GC Columns

This table presents data for cis-6-Tridecene as a representative example to illustrate the typical retention index behavior and the separation between cis and trans isomers on different stationary phases.

| Column Type | Stationary Phase | Temperature (°C) | Retention Index (cis) | Retention Index (trans) |

| Capillary | Squalane | 100 | 1277 | 1281 |

| Capillary | OV-101 | 110 | 1286 | 1290 |

| Capillary | PEG-20M | 65 | 1320 | 1325 |

The integration of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive method for the unambiguous identification (qualitative analysis) and measurement (quantitative analysis) of this compound. chemlys.com This hyphenated technique combines the superior separation power of GC with the highly specific detection and structural elucidation capabilities of MS. drawellanalytical.com

Qualitative Analysis: For qualitative analysis, as the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. chemlys.com Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical "fingerprint" for the compound. nist.gov The identity of this compound can be confirmed by matching its experimentally obtained mass spectrum and retention index against reference spectra in databases like the NIST Mass Spectral Library or with data from an authentic standard. chemlys.comnist.gov The mass spectrum for (Z)-2-Tridecene shows characteristic fragmentation patterns that aid in its identification. nist.gov

Quantitative Analysis: For quantitative analysis, the GC-MS system is used to determine the concentration of this compound in a sample. mdpi.com This is typically achieved by measuring the detector's response, specifically the area under the chromatographic peak corresponding to the compound. drawellanalytical.com The system can be operated in two main modes for quantification:

Full Scan Mode: The mass spectrometer scans a wide range of m/z values, collecting the total ion chromatogram (TIC). The area of the peak in the TIC can be used for quantification, often through methods like peak area normalization, where the area of one peak is compared to the total area of all peaks. rsc.orgmdpi.com

Selected Ion Monitoring (SIM) Mode: For higher sensitivity and selectivity, the mass spectrometer is set to monitor only a few specific, characteristic ions from the mass spectrum of this compound. mdpi.com By ignoring other ions, the signal-to-noise ratio is significantly improved, allowing for more accurate measurement of low concentrations. Quantification is typically performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve. drawellanalytical.commdpi.com

Table 2: Roles of GC and MS in the Integrated Analysis of this compound

| Technique Component | Primary Role | Function for this compound Analysis |

| Gas Chromatography (GC) | Separation | Separates this compound from its trans isomer, positional isomers, and other volatile components in the sample matrix based on boiling point and polarity. rsc.org |

| Mass Spectrometry (MS) | Identification & Quantification | Provides a unique mass spectrum for unambiguous identification (qualitative). nist.gov Measures the abundance of the compound or its characteristic ions for precise measurement (quantitative). mdpi.com |

Biological and Ecological Significance of Cis 2 Tridecene

Natural Occurrence and Biosynthetic Pathways in Organisms

While not as ubiquitously documented as some other hydrocarbons, cis-2-Tridecene has been identified as a naturally occurring compound in the fungal kingdom. Specifically, the (Z)-isomer of 2-tridecene has been detected in the endophytic fungus Diaporthe longicolla, which resides within the leaf tissues of the plant Saraca asoca. researchgate.net The presence of (Z)-2-Tridecene has also been noted in cooked rice, where its formation is attributed to microbial activity. oup.com

The precise enzymatic machinery responsible for the synthesis of this compound is not yet fully elucidated. However, based on our understanding of alkene biosynthesis in microorganisms, a likely pathway involves the decarboxylation of fatty acids. A key family of enzymes implicated in the formation of terminal alkenes are the cytochrome P450s of the CYP152 family, such as OleT. nih.gov These enzymes catalyze the oxidative decarboxylation of fatty acids, converting them into n-1 alkenes. While much of the research has focused on the production of terminal (1-) alkenes, it is hypothesized that variations in the enzyme's active site and substrate positioning could lead to the formation of internal alkenes like 2-tridecene. The stereospecificity resulting in a cis configuration at the double bond would be determined by the specific geometry of the enzyme-substrate complex during the reaction. researchfeatures.com

Another potential, though less directly evidenced, route for the formation of alkenes in organisms is through the modification of other hydrocarbons. However, the de novo synthesis from fatty acid precursors via decarboxylation remains the most probable and investigated pathway for compounds like this compound. biofueljournal.com

Role as a Potential Chemical Signal or Pheromone Component in Biological Systems

Hydrocarbons are fundamental to chemical communication in the insect world, serving as everything from cuticular signals that prevent desiccation to complex pheromonal bouquets that mediate social and reproductive behaviors. gavinpublishers.combiorxiv.org Various isomers of tridecene have been identified as having significant semiochemical activity in a range of insect species.

Research into the behavioral ecology of insects has revealed specific roles for different tridecene isomers, highlighting the specificity of chemical signaling. While direct studies on this compound are limited, the activities of its isomers provide a strong indication of its potential as a semiochemical.

For instance, 1-tridecene (B165156) has been identified as a male-produced sex pheromone in the tenebrionid beetle, Parastizopus transgariepinus, attracting females for mating. nih.gov In a different context, it functions as a component of the communal oviposition pheromone in the black fly, Simulium vittatum, guiding gravid females to suitable egg-laying sites. researchfeatures.comnih.govbmglabtech.com Another isomer, (Z)-4-tridecene, is utilized by the green lacewing, Chrysoperla carnea, as a defensive allomone. This compound elicits an avoidance response in predatory ants and, interestingly, reduces the attraction of the lacewings themselves to floral kairomones, suggesting a role in mediating risk. nih.gov Furthermore, cis-3-tridecene has been reported as a component of the sex pheromone in the Egyptian cotton leafworm, Spodoptera littoralis.

Table 1: Documented Behavioral Roles of Tridecene Isomers in Insects

| Tridecene Isomer | Insect Species | Behavioral Role |

| 1-Tridecene | Parastizopus transgariepinus | Male-produced sex pheromone |

| 1-Tridecene | Simulium vittatum | Oviposition pheromone |

| (Z)-4-Tridecene | Chrysoperla carnea | Defensive allomone |

| cis-3-Tridecene | Spodoptera littoralis | Sex pheromone component |

The perception of chemical signals like tridecenes by insects is mediated by their sophisticated chemosensory systems. nih.gov The primary interface for detecting these volatile compounds is the antennae, which are adorned with specialized sensory neurons housed within structures called sensilla.

Electroantennography (EAG) is a technique that measures the total electrical response of the antenna to an odorant, providing evidence of olfactory detection. Studies on Simulium vittatum have shown that their antennae are responsive to 1-tridecene, confirming its role as an olfactory cue in oviposition site selection. researchfeatures.combmglabtech.com Similarly, single sensillum recordings from the antennae of Chrysoperla carnea have demonstrated the presence of specific receptor neurons that respond to (Z)-4-tridecene. nih.gov

The general olfactory pathway in insects involves the binding of odorant molecules to Odorant-Binding Proteins (OBPs) in the sensillar lymph. researchgate.net These OBPs are thought to solubilize the hydrophobic semiochemicals and transport them to olfactory receptors (ORs) on the dendritic membrane of the sensory neurons. The activation of these receptors initiates a signal transduction cascade that results in an electrical signal being sent to the antennal lobe of the insect's brain for processing. nih.gov While the specific OBPs and ORs that interact with this compound have not been identified, the documented chemoreception of its isomers strongly suggests that it would be perceived through a similar molecular mechanism.

Behavioral Ecology Studies Involving Tridecene Isomers

Interactions in Microbial Ecology and Metabolism (Investigational)

The presence of this compound as a product of microbial activity suggests its involvement in the complex chemical interplay within microbial communities. oup.com While direct metabolic studies on this compound are in their early stages, research on structurally related fatty acid signaling molecules provides a framework for its potential roles.

One such related compound, cis-2-decenoic acid, has been identified as a diffusible signal factor that can influence the behavior of various bacteria. nih.gov This molecule is known to induce the dispersion of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. By triggering this dispersal, cis-2-decenoic acid can revert bacteria from a dormant, antibiotic-tolerant state to a more metabolically active and susceptible state. nih.gov Given the structural similarity, it is plausible that this compound could have analogous signaling functions in certain microbial ecosystems, potentially influencing biofilm formation and microbial persistence.

The accumulation of 2-tridecanone, a methyl ketone closely related to 2-tridecene, in a mutant of the plant symbiotic bacterium Sinorhizobium meliloti has been shown to impact surface motility and biofilm development. biofueljournal.com This further supports the idea that C13 compounds, including this compound, can act as infochemicals that modulate important bacterial traits and interactions with their environment. The detection of (Z)-2-Tridecene in the endophytic fungus Diaporthe longicolla also opens up the possibility of its involvement in the chemical communication and ecological interactions between the fungus and its host plant, or with other microorganisms in the plant's microbiome. researchgate.net The degradation of alkenes by microorganisms is a known phenomenon, and it is likely that various bacteria and fungi possess the enzymatic machinery to metabolize this compound, utilizing it as a carbon source. nih.gov

Advanced Applications and Industrial Relevance of Cis 2 Tridecene

Precursor in Fine Chemical and Specialty Organic Synthesis

The reactivity of the carbon-carbon double bond in cis-2-tridecene makes it a versatile building block in specialty organic synthesis. This reactivity allows for a variety of addition reactions, such as oxidation, reduction, and polymerization, enabling its conversion into a multitude of functionalized derivatives. savemyexams.comstudymind.co.uksavemyexams.comlibretexts.orglibretexts.org These reactions are fundamental to producing fine chemicals that serve specialized, high-value markets.

One notable transformation is the conversion of (Z)-2-tridecene into 1-tetradecanol (B3432657). This process highlights the utility of this compound as a starting material for producing long-chain fatty alcohols, which are important intermediates in the production of surfactants, plasticizers, and other specialty chemicals.

Synthesis of Advanced Polymeric Materials and Elastomers

The polymerization of alkenes is a cornerstone of the modern materials industry, and internal olefins like this compound are valuable monomers for creating polymers with specific properties. savemyexams.comstudymind.co.uksavemyexams.comlibretexts.orglibretexts.org The synthesis of thermoplastic elastomers (TPEs) from α-olefin homopolymerization is an area of significant academic and industrial interest. rsc.org These TPEs derive their elasticity from a combination of hard, crystalline segments and soft, amorphous segments within the polymer structure. rsc.org

Recent advancements have demonstrated that the stereochemistry of the monomer can significantly influence the final properties of the polymer. For instance, palladium-catalyzed polymerization of α-olefins can produce elastomers with high molecular weights and varied branching densities. rsc.org The ability to control the polymer's microstructure is critical, and the cis configuration of 2-tridecene can lead to polymers with distinct thermal and mechanical properties compared to those synthesized from their trans isomers or terminal olefins. While much of the specific research has focused on α-olefins, the principles apply to internal olefins like this compound, suggesting its potential in creating novel elastomers. rsc.orggoogle.comgoogle.com

Table 1: Influence of Monomer Stereochemistry on Polymer Properties

This table illustrates the general impact of cis/trans isomerism on polymer characteristics, based on findings from related alkene polymerization studies.

| Property | Impact of 'Cis' Isomer | Impact of 'Trans' Isomer | Reference |

|---|---|---|---|

| Chain Packing | Less regular, leading to lower crystallinity and density. | More regular, allowing for higher crystallinity and density. | mdpi.com |

| Glass Transition Temperature (Tg) | Often lower, resulting in greater flexibility at low temperatures. | Often higher, leading to more rigid materials. | rsc.orgmdpi.com |

| Mechanical Properties | Can result in softer, more elastomeric materials. | Can result in harder, more brittle materials. | rsc.orgmdpi.com |

Derivatization to Complex Bioactive Molecules (excluding direct therapeutic use)

This compound and its isomers are found in nature and often exhibit bioactivity, particularly as semiochemicals (pheromones or defensive compounds) in insects. For example, (Z)-4-tridecene has been identified in the defensive secretions of certain stink bugs. The natural occurrence of these molecules provides a strong rationale for the laboratory synthesis and derivatization of this compound to create novel, complex bioactive molecules for applications in agriculture and pest management. cabidigitallibrary.org

The chemical modification of this compound can yield a variety of functionalized compounds. For example, epoxidation of the double bond would produce an epoxide, a highly reactive intermediate that can be converted into diols, amino alcohols, and other complex structures. The synthesis of such derivatives is of interest for developing new, environmentally benign pest control agents that mimic natural insect pheromones or repellents. Research has identified (Z)-2-tridecene in the crude extracts of endophytic fungi, which are being explored for their potential to produce novel bioactive compounds.

Table 2: Examples of Naturally Occurring Tridecene Isomers and Their Bioactivity

This table highlights the roles of various tridecene isomers found in nature, providing context for the synthetic derivatization of this compound.

| Compound | Source | Observed Bioactivity | Reference |

|---|---|---|---|

| (Z)-4-Tridecene | Stink Bugs (e.g., Chlorochroa ligata) | Component of defensive secretion. | |

| 1-Tridecene (B165156) | Descurainia sophia seed oil | Identified as a chemical constituent with potential bioactivity. | nih.gov |

| (Z)-2-Tridecene | Endophytic Fungus (Diaporthe longicolla) | Identified as a bioactive ingredient in fungal extracts. |

Research in Lubricant and Fuel Additive Formulations

The development of high-performance lubricants and fuels often relies on the inclusion of specialized additives to enhance properties such as viscosity, thermal stability, and friction reduction. cnlubricantadditive.comresearchgate.net Long-chain olefins, including isomers of tridecene, are investigated for their potential in these formulations. chula.ac.thgoogle.com

In lubricant technology, long-chain hydrocarbons are used as base oils or as precursors to additives. chemrxiv.org For instance, olefins can be functionalized to create extreme pressure additives, which form a protective film on metal surfaces under high load conditions, preventing wear and seizure. cnlubricantadditive.comqualicellc.com Chlorinated or sulfurized olefins are common examples of such additives. cnlubricantadditive.comqualicellc.com While specific research on this compound is not extensively documented in public literature, its long hydrocarbon chain and reactive double bond make it a candidate for conversion into lubricant additives. The synthesis of poly(α-olefin)s (PAOs) is a major route to synthetic lubricants, and the properties of these PAOs can be tailored by the choice of olefin monomer. researchgate.netchemrxiv.org

In the context of fuel additives, there is ongoing research into compounds that can improve combustion efficiency and reduce harmful emissions. deakin.edu.auijaers.combiofueljournal.com Oxygenated additives, for example, can promote more complete combustion. deakin.edu.auijaers.com While this compound itself is a hydrocarbon, it can be chemically modified to incorporate oxygen-containing functional groups, potentially yielding a valuable fuel additive. For example, esterification or etherification reactions starting from a derivative of this compound could produce such compounds. biofueljournal.com

Role as an Intermediate in Fragrance and Flavor Precursor Chemistry

The fragrance and flavor industry relies on a diverse palette of chemical compounds to create specific scents and tastes. justia.comgoogle.com Unsaturated compounds, including various isomers and derivatives of tridecene, play a significant role in this field. scribd.comgoogle.comgoogleapis.comthegoodscentscompany.com this compound serves as a valuable intermediate for the synthesis of several important fragrance and flavor precursors. duorganics.insciengine.com

The functionalization of the olefin allows for the creation of aldehydes, nitriles, and alcohols, many of which possess unique and potent aromas. For example, trans-2-tridecenal is noted for its waxy and citrus-herbal characteristics, adding freshness to fragrance compositions. thegoodscentscompany.com Similarly, 2-tridecene-2-nitrile is another key derivative used in perfumery. scribd.comduorganics.in The ability to start from a specific isomer like this compound allows for greater control over the synthesis of the desired final product, which is critical in an industry where subtle changes in chemical structure can lead to dramatic differences in scent profile.

Table 3: Tridecene Derivatives in the Fragrance and Flavor Industry

This table lists key derivatives of tridecene, which can be synthesized from precursors like this compound, and their applications.

| Derivative | Reported Olfactory/Flavor Profile | Application | Reference |

|---|---|---|---|

| (E)-2-Tridecenal | Waxy, fresh, citrus, herbal (cilantro) | Fragrance and flavor agent | thegoodscentscompany.com |

| 2-Tridecene Nitrile | - | Precursor for fragrance molecules | scribd.comduorganics.in |

| 2-Tridecene-1-ol | - | Potential flavor precursor | google.com |

Theoretical and Computational Studies of Cis 2 Tridecene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic structure, stability, and reactivity. northwestern.educharm-eu.eu These methods can determine the wavefunctions of electrons and their corresponding energy levels. northwestern.edu For cis-2-tridecene, such calculations can elucidate the nature of the carbon-carbon double bond, the distribution of electron density across the molecule, and global reactivity descriptors.

Global chemical reactivity descriptors derived from these calculations, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be used to predict the relative stability and reactivity of different isomers. ias.ac.in For instance, a higher electronic chemical potential suggests lower stability and greater reactivity. ias.ac.in While specific studies on this compound are not prevalent, the methodologies are well-established. For example, topological analysis of the electron localization function has been used to study the electronic structure of other cis- and trans- isomers, revealing details about their bonding characteristics. nih.gov

Density Functional Theory (DFT) for Conformational Analysis and Isomer Stability

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the structure and energetics of molecules. nih.govnih.gov It is particularly valuable for conformational analysis and determining the relative stability of isomers like cis- and trans-2-tridecene (B1234613). nih.gov

A general principle in alkene stability is that trans isomers are typically more stable than their corresponding cis isomers due to steric strain between substituent groups on the same side of the double bond. libretexts.org For example, trans-2-butene is more stable than cis-2-butene (B86535) by approximately 2.8 kJ/mol. libretexts.org DFT calculations can precisely quantify this energy difference by optimizing the geometry of each isomer and calculating their total electronic energies. ias.ac.inrsc.org DFT studies on other complex molecules have successfully predicted that cis isomers are less stable or that specific conformations are preferred based on calculated energy levels. rsc.orgmdpi.com

For a molecule like this compound, DFT can be used to perform a detailed conformational analysis of the long alkyl chain. While the C=C double bond is rigid, the attached alkyl groups can rotate around single bonds, leading to numerous possible conformers. Computational studies on the related cis-6-tridecene (B1240332) suggest that bent-inward conformations may be stabilized by hyperconjugative interactions. DFT calculations would identify the lowest energy (most stable) conformers of this compound by exploring its potential energy surface.

| Parameter | Description | Application to this compound vs. trans-2-Tridecene |

|---|---|---|

| Total Energy (E) | The sum of the electronic and nuclear repulsion energies of a molecule at a given geometry. Lower energy indicates higher stability. | Calculation would likely show trans-2-tridecene has a lower total energy, quantifying its greater stability compared to the cis isomer. ias.ac.inlibretexts.org |

| Gibbs Free Energy (G) | A thermodynamic potential that includes enthalpy and entropy, used to predict the spontaneity of a process. | The calculated free energy difference (ΔG) would determine the equilibrium ratio of cis and trans isomers. libretexts.orgmdpi.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap often implies higher reactivity. | Comparing the HOMO-LUMO gaps could provide insights into the relative kinetic reactivity of the two isomers. |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. Defines the conformation of the molecule. | DFT optimization would provide the precise dihedral angles for the most stable conformers of the alkyl chains attached to the double bond. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mpg.de These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular flexibility and conformational changes. mpg.denih.gov

For this compound, MD simulations can model the dynamic behavior that is not captured by static quantum chemical calculations. The double bond imposes a rigid planar geometry on its immediate vicinity, but the long undecyl and methyl groups exhibit significant conformational flexibility. At room temperature, rapid interconversion between different staggered and eclipsed conformations of the alkyl chains occurs, and MD simulations can sample this conformational landscape. This approach is crucial for understanding how the molecule behaves in different environments, such as in solution or within a biological membrane, by revealing key interactions and average structural properties. acs.org While detailed MD studies on this compound are not widely published, the methodology has been extensively applied to understand the flexibility of other complex organic molecules and biomolecules. nd.edunih.gov

| Dynamic Property | Description | Relevance to this compound |

|---|---|---|

| Conformational Sampling | Exploring the accessible shapes and structures a molecule can adopt at a given temperature. | Identifies the most populated conformations of the alkyl chains and the transitions between them. nih.gov |

| Torsional Angle Fluctuation | Measuring the time-dependent changes in dihedral angles along the carbon backbone. | Quantifies the flexibility of the undecyl chain and how it is influenced by the rigid cis-double bond. |

| Solvent Interactions | Simulating the interactions between the solute (this compound) and surrounding solvent molecules. | Reveals how the nonpolar alkene chain is solvated and how its conformation might change in different solvents. acs.org |

| Intramolecular Interactions | Analyzing non-bonded interactions (e.g., van der Waals forces) within the molecule itself. | Can show how different parts of the long alkyl chain interact with each other, potentially leading to folded or compact structures. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.orgub.edu By mapping the potential energy surface of a reaction, these models can determine activation energies and reaction rates, providing a molecular-level picture of how a reaction proceeds. rsc.org

For this compound, computational modeling could be applied to understand its reactivity in various chemical processes, such as oxidation, ozonolysis, or acid-catalyzed isomerization. For example, detailed chemical kinetic reaction mechanisms have been developed for large unsaturated molecules like those found in biodiesel, which include modeling complex reaction steps such as alkylperoxy radical isomerizations where a C=C double bond is part of the transition state ring. researchgate.net Similarly, the atmospheric reactions of volatile organic compounds (VOCs), including long-chain alkenes, are modeled to predict their impact on air quality. ucr.edu These computational approaches can elucidate the preferred reaction pathways, predict product distributions, and explain the selectivity observed in experiments. DFT calculations are often used to locate the structures of transition states and calculate the energy barriers (activation energies) for competing reaction channels. nih.gov

| Reaction Type | Computational Goal | Example Parameter Calculated |

|---|---|---|

| Epoxidation | Model the addition of an oxygen atom across the double bond. | Activation Energy (Ea) for the formation of the epoxide ring. |

| Ozonolysis | Elucidate the mechanism of reaction with ozone, starting with the formation of a molozonide intermediate. | Energy of the primary ozonide and the Criegee intermediate. |

| Hydrogenation | Simulate the catalytic addition of hydrogen across the double bond. | Adsorption energy on the catalyst surface and the energy profile for H-atom addition. |

| Radical Addition | Model the addition of a radical species to the double bond. | Transition state structures and energies for addition at C2 vs. C3. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgmedcraveonline.com These models establish a correlation between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property. wikipedia.orgnih.gov Once validated, a QSAR/QSPR model can be used to predict the properties of new or untested compounds, saving time and resources. mdpi.comnih.gov

For this compound, QSPR models could predict a wide range of physical and chemical properties. Studies have successfully developed QSPR models for properties like the critical volume and flash point of unsaturated hydrocarbons, including various alkenes. scispace.comrjpbcs.com These models typically use topological, electronic, or geometric descriptors calculated from the molecular structure. Furthermore, structure-activity relationship (SAR) models have been developed to predict the gas-phase reaction rate constants of alkenes with atmospheric oxidants like ozone. researchgate.net A SAR for ozonolysis reactions of aliphatic alkenes was able to predict rate constants that were in good agreement with experimental values. researchgate.net Such a model could be used to estimate the atmospheric lifetime of this compound.

| Property to Predict | Example Molecular Descriptors Used | Significance |

|---|---|---|

| Boiling Point | Molecular Weight, Connectivity Indices, van der Waals Surface Area | Fundamental physical property for handling and processing. |

| Flash Point | Number of Carbon Atoms, Specific Molecular Moieties, Topological Descriptors | Crucial for assessing fire and explosion hazards. rjpbcs.com |

| Critical Volume | Simple Connectivity Indices (SCI's) | Important thermodynamic property for chemical engineering applications. scispace.com |

| Ozonolysis Rate Constant (kO3) | Parameters for Alkyl Substituents, Double Bond Position | Helps determine the atmospheric persistence and environmental impact of the compound. researchgate.net |

Development of Novel Highly Stereoselective and Sustainable Synthetic Routes

The precise geometry of the cis- (or Z-) double bond is often crucial for the biological activity of molecules like this compound. Consequently, a primary area of future research will be the development of more efficient, stereoselective, and environmentally benign methods for its synthesis.

Current methods for creating cis-alkenes often rely on the partial hydrogenation of an alkyne precursor using a Lindlar catalyst. While effective, this method requires careful control to prevent over-reduction to the corresponding alkane. Future research will likely focus on alternative catalytic systems that offer higher selectivity and more sustainable profiles.

Key Research Thrusts:

Advanced Catalytic Systems: Exploration of novel metal catalysts (e.g., iron, manganese, copper) that are more abundant and less toxic than traditional palladium or rhodium catalysts. organic-chemistry.org These could be employed in transfer hydrogenation reactions using green hydrogen donors like formic acid or ethanol. organic-chemistry.org

Green Chemistry Approaches: A significant push will be towards developing syntheses that align with the principles of green chemistry. This includes using renewable starting materials, employing solvent-free reaction conditions, or using environmentally benign solvents like ionic liquids or supercritical CO2. royalsocietypublishing.orgresearchgate.net The "hydrogen borrowing" methodology, which enables the amination of bio-based alcohols, is an example of a sustainable catalytic approach that could be adapted for alkene synthesis. rsc.org

Flow Chemistry: Implementing flow reactor technologies for the synthesis of this compound can offer superior control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for catalytic hydrogenations.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Modified Alkyne Semihydrogenation | High stereoselectivity for cis-alkenes. | Preventing over-reduction; replacing precious metal catalysts. |

| Wittig Reaction | Reliable C=C bond formation. | Separation of byproducts; ensuring high cis-selectivity. uantwerpen.be |

| Alkene Metathesis | Utilizes different starting materials. | Controlling isomerisation to the more stable trans-isomer. rug.nlmdpi.com |

| Biocatalysis | High selectivity, mild conditions. | Identifying or engineering enzymes for non-natural substrates. mdpi.com |

Elucidation of Underexplored Reactivity and Catalytic Pathways

The carbon-carbon double bond in this compound is a reactive functional group, making it a valuable intermediate for synthesizing other compounds. numberanalytics.com While general alkene reactions like oxidation, reduction, and addition are known, future research will delve into more complex and selective transformations.

A key challenge and opportunity lies in the catalytic functionalization of the C-H bonds adjacent to the double bond (allylic position) or at the terminal end of the long alkyl chain.

Emerging Research Areas:

Selective Oxidation: Developing catalytic methods to selectively oxidize this compound to form valuable products like epoxides, diols, or aldehydes. numberanalytics.com Unspecific peroxygenases (UPOs) are promising biocatalysts for the epoxidation of long-chain alkenes, offering a green alternative to traditional chemical methods. mdpi.com

Isomerization Mechanisms: A deeper understanding of the mechanisms of cis-trans isomerization under thermal or catalytic conditions is needed. rug.nl This knowledge is crucial for preserving the desired cis-geometry during synthesis and application.

Hydroboration-Isomerization: Investigating hydroboration-isomerization reactions could provide a pathway to move the functional group from an internal position to the terminal carbon, opening up new synthetic possibilities for creating α,ω-bifunctional molecules from long-chain olefins. uantwerpen.be

Application of Advanced Analytical Techniques for Trace Analysis and Real-Time Monitoring

As a likely semiochemical, this compound often occurs in nature in minute quantities, mixed with numerous other volatile organic compounds (VOCs). nih.govmdpi.com Detecting and quantifying it, especially in real-time, is a significant analytical challenge. Future research will focus on developing more sensitive and field-deployable analytical tools.

The gold standard for VOC analysis remains gas chromatography-mass spectrometry (GC-MS), but this is primarily a laboratory-based technique. nih.govtofwerk.com

Innovations in Analytical Chemistry: